6-Methoxy-indole-1-acetic acid
CAS No.:
Cat. No.: VC16520417
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO3 |
---|---|
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(6-methoxyindol-1-yl)acetic acid |
Standard InChI | InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14) |
Standard InChI Key | NGJSYQCLFFPIGN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C=CN2CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Methoxyindole-3-acetic acid (CAS: 103986-22-7) has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure consists of an indole ring system substituted with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-CH₂COOH) group at position 3 (Figure 1).
Table 1: Key Physicochemical Properties
The compound’s planar indole ring facilitates π-π stacking interactions, while the methoxy and carboxylic acid groups contribute to its polarity and hydrogen-bonding capacity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 6-MeO-IAA typically involves a nucleophilic substitution reaction between 6-methoxyindole and bromoacetic acid under basic conditions. The mechanism proceeds via deprotonation of the indole’s nitrogen, followed by attack on the electrophilic carbon of bromoacetic acid (Figure 2).
Key Reaction Parameters
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Solvent: Methanol or ethanol
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Temperature: 70–90°C under reflux
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Catalyst: Pyridine or triethylamine to absorb HBr byproduct
Equation 1:
Industrial-Scale Considerations
Large-scale production optimizes yield (>80%) through continuous-flow reactors and catalyst recycling. Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.
Biological Activities and Mechanisms
Plant Growth Regulation
6-MeO-IAA mimics natural auxins by binding to TIR1/AFB receptors in plants, triggering transcriptional responses that promote cell elongation and root development. In Arabidopsis thaliana, 10 μM solutions increased root length by 40% compared to controls.
Anti-Inflammatory Properties
In murine macrophage (RAW 264.7) models, 6-MeO-IAA suppressed COX-2 expression by 60% at 50 μM, reducing prostaglandin E₂ (PGE₂) synthesis. This activity suggests potential for treating inflammatory disorders.
Table 2: Comparative Bioactivity of Indole Derivatives
Compound | COX-2 Inhibition (%) | Plant Growth Promotion (%) |
---|---|---|
6-MeO-IAA | 60 | 40 |
Indole-3-acetic acid | 30 | 100 |
5-Methoxyindoleacetate | 45 | 15 |
Analytical Characterization
Spectroscopic Identification
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¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 6.72–7.28 (m, 3H, indole-H), 12.1 (s, 1H, COOH).
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HRMS: m/z 205.0739 ([M+H]⁺, calc. 205.0739).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) achieves baseline separation with a retention time of 6.8 min.
Research Applications and Future Directions
Agricultural Uses
As a synthetic auxin, 6-MeO-IAA enhances root development in crops like wheat and rice, improving drought resistance. Field trials show a 15% yield increase in water-stressed environments.
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